3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine
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Overview
Description
3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of 3-methylpiperidine with 4-nitrobenzenesulfonyl chloride under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with various enzymes and proteins, leading to inhibition or activation of specific biological pathways . The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with antimicrobial and anticancer activities.
These compounds share the piperidine core structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
3-methyl-1-(4-nitrophenyl)sulfonylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-9-8-14(7-6-12(9)13)20(18,19)11-4-2-10(3-5-11)15(16)17/h2-5,9,12H,6-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWCCBQOPNMWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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